molecular formula C18H17N3O2S B2627490 methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 332911-18-9

methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B2627490
CAS No.: 332911-18-9
M. Wt: 339.41
InChI Key: NZGJTJOIRYYJIZ-UHFFFAOYSA-N
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Description

Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is an organic compound with the molecular formula C18H17N3O2S. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate typically involves the following steps :

    Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.

    Acylation: The intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: This compound undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    Alkylation: The triazole thiol is then alkylated using methyl bromoacetate in the presence of a base such as cesium carbonate to produce the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The sulfur atom can also participate in redox reactions, modulating the oxidative state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-8-10-14(11-9-13)17-19-20-18(24-12-16(22)23-2)21(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJTJOIRYYJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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